molecular formula C24H30N6O3 B2919682 8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900280-09-3

8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2919682
CAS No.: 900280-09-3
M. Wt: 450.543
InChI Key: YHLLIXXUAIXCBL-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-based derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known as imidazo[2,1-f]purine-2,4-diones, which have demonstrated promising potential as anti-proliferative agents in scientific studies. Its molecular structure integrates a purine-dione core, a 4-ethylphenyl substituent, and a 2-morpholinoethyl side chain, a feature present in other compounds under investigation as kinase inhibitors . The primary research value of this compound lies in its scaffold, which is closely related to other purine-based derivatives that have shown potent activity against cancer cell lines . Specifically, analogous compounds with structural similarities, such as variations in the phenyl ether substituent and the presence of the morpholinoethyl group, have been identified as promising EGFR (Epidermal Growth Factor Receptor) inhibitors in pre-clinical research, with some exhibiting IC50 values in the nanomolar range . The morpholino ring and alkyl chain on the nitrogen atom are common features designed to influence the molecule's solubility and its interaction with the hydrophobic regions of enzyme active sites. Consequently, this compound is a valuable chemical tool for researchers designing and synthesizing novel targeted therapies, particularly in the context of developing multi-target inhibitors to overcome drug resistance in cancers . Researchers utilize this compound strictly in vitro to investigate structure-activity relationships (SAR), conduct kinase profiling assays, and explore mechanisms of cell proliferation inhibition. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-(4-ethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-5-18-6-8-19(9-7-18)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLLIXXUAIXCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Related compounds such as 2-anilino-4-aryl-8h-purine derivatives have been identified as inhibitors of pdk1, suggesting potential targets in the PI3K/AKT/mTOR pathway.

Biochemical Pathways

If it indeed targets pdk1 as suggested by the activity of related compounds, it could potentially affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Result of Action

If it indeed targets pdk1 as suggested by the activity of related compounds, it could potentially inhibit cell growth and proliferation, and induce apoptosis in cancer cells.

Biological Activity

The compound 8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological functions, and relevant research findings.

  • Molecular Formula : C24_{24}H30_{30}N6_6O3_3
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 887215-17-0

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Antioxidant Properties

Research indicates that purine derivatives often exhibit antioxidant activity. Uric acid, a product of purine metabolism, is known to function as a potent antioxidant in plasma and may influence the biological activity of similar compounds by modulating oxidative stress responses . The specific compound under discussion may share these properties due to its structural similarities to other biologically active purines.

3. Potential Role in Cancer Research

Compounds similar to the one discussed have been investigated for their roles in cancer therapy. The modulation of purine metabolism can affect cell proliferation and apoptosis in cancer cells. For instance, the inhibition of certain enzymes involved in purine metabolism has been linked to reduced tumor growth in various cancer models .

Case Studies

Several studies have demonstrated the biological implications of purine derivatives:

  • Study on Antioxidant Activity : A review highlighted the role of uric acid as an antioxidant and its dual nature as both protective and potentially pro-oxidant under certain conditions. This suggests that derivatives like our compound could have similar dual roles in biological systems .
  • Neuronal Metabolism Study : Research involving iPS neuronal cells indicated that alterations in purine levels could lead to significant changes in cellular energy states and metabolic profiles. This underscores the importance of studying such compounds for neuroprotective properties .

Data Table: Biological Activity Comparison

Property/Activity8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneRelated Compounds
Antioxidant ActivityPotentially present due to structural similarity to uric acidUric acid (strong antioxidant)
Effects on Neuronal CellsModulation of energy metabolism (inferred from structural analysis)Hypoxanthine (known effects)
Cancer Research ApplicationsPotential for inhibiting tumor growth (needs further study)Other purine derivatives

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural differences among analogues are summarized below:

Compound Name (CAS/Ref.) Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound (Hypothetical) 8-(4-ethylphenyl), 1,6,7-trimethyl, 3-(2-morpholinoethyl) C₂₅H₃₀N₆O₃* ~478.5* Predicted enhanced solubility due to morpholine; potential kinase/PDE affinity.
8-(4-Ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl (887213-78-7) 8-(4-ethylphenyl), 1-methyl, 3-(2-morpholinoethyl), 7-phenyl C₂₈H₃₀N₆O₃ 498.587 Higher molecular weight; phenyl at C7 may enhance aromatic stacking.
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-7-phenyl (887882-48-6) 8-(4-fluorophenyl), 3-(2-methoxyethyl), 7-phenyl C₂₄H₂₂FN₅O₃ ~459.5 Fluorine enhances electronegativity; methoxyethyl reduces polarity vs. morpholinoethyl.
8-(2-(3-Chlorophenyl)ethyl)-1,3,6,7-tetramethyl (923151-97-7) 8-(2-(3-chlorophenyl)ethyl), 1,3,6,7-tetramethyl C₁₉H₂₁ClN₆O₂ 400.9 Chlorophenyl group increases steric bulk; tetramethyl enhances hydrophobicity.
Compound 5 from Zagórska et al. (2016) 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl-butyl), 1,3-dimethyl C₂₉H₃₄N₆O₄ ~554.6 Isoquinoline moiety confers PDE4B/PDE10A inhibition (IC₅₀ < 100 nM).
3-Allyl-8-(4-ethylphenyl)-1,6,7-trimethyl (887456-86-2) 3-allyl, 8-(4-ethylphenyl), 1,6,7-trimethyl C₂₁H₂₃N₅O₂ 377.4 Allyl group reduces steric hindrance; lower molecular weight improves membrane permeability.

*Estimated based on structural similarity to analogues.

Receptor Affinity and Enzyme Inhibition
  • Morpholinoethyl vs. Methoxyethyl Substitution: Morpholinoethyl derivatives (e.g., ) exhibit higher polar surface area, which may improve solubility and binding to phosphodiesterases (PDEs) or kinases compared to methoxyethyl analogues (e.g., ). For example, Zagórska et al. demonstrated that morpholine-containing derivatives show nanomolar inhibition of PDE4B and PDE10A .
  • Aromatic Substitutions: The 4-ethylphenyl group (as in the target compound) balances hydrophobicity and π-π interactions.
  • Methylation Patterns: 1,6,7-Trimethyl substitution (target compound) likely reduces metabolic degradation compared to mono- or dimethylated analogues (e.g., ).

Key Research Findings

PDE Inhibition: Compound 5 (Zagórska et al.) showed dual PDE4B1/PDE10A inhibition, suggesting that bulky substituents at position 8 (e.g., isoquinoline) enhance enzyme binding .

Chlorophenyl Derivatives: 8-(2-((4-chlorophenyl)amino)ethyl) analogues (e.g., ) exhibited moderate serotonin receptor (5-HT) affinity, highlighting the role of halogenated aryl groups in neurotransmission modulation.

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